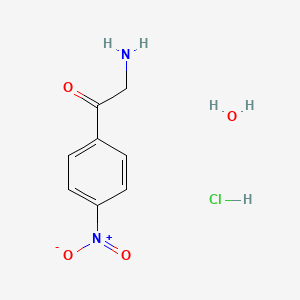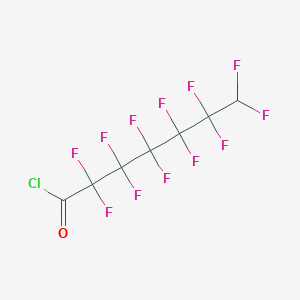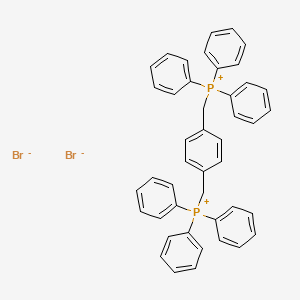
2,4,6-Trifluorobenzamide
Descripción general
Descripción
2,4,6-Trifluorobenzamide is a chemical compound with the molecular formula C7H4F3NO and a molecular weight of 175.11 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 2,4,6-Trifluorobenzamide is 1S/C7H4F3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) . This indicates that the molecule consists of a benzene ring with three fluorine atoms and an amide group attached to it.Aplicaciones Científicas De Investigación
Medicine: Targeted Drug Delivery Systems
2,4,6-Trifluorobenzamide has potential applications in the development of targeted drug delivery systems. Its chemical structure allows for the attachment of various pharmaceutical agents, enabling the creation of prodrugs that can release the active compound at specific sites within the body, such as tumor cells .
Agriculture: Pesticide Formulation
In agriculture, 2,4,6-Trifluorobenzamide could be used to synthesize more effective pesticides. Its fluorinated benzamide group may enhance the binding affinity of pesticides to their targets, potentially leading to formulations that are effective at lower doses, reducing environmental impact .
Material Science: Advanced Polymer Synthesis
The compound’s robust aromatic ring with fluorine substituents makes it an excellent candidate for the synthesis of advanced polymers. These polymers could exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance materials used in aerospace and electronics .
Environmental Science: Pollution Remediation
2,4,6-Trifluorobenzamide can be involved in the synthesis of compounds used in environmental remediation processes. Its derivatives might bind to pollutants, facilitating their removal from water or soil through various decontamination techniques .
Industrial Chemistry: Catalyst Design
In industrial chemistry, 2,4,6-Trifluorobenzamide can be utilized in the design of catalysts for chemical reactions. The fluorine atoms could influence the electronic properties of the catalyst, potentially increasing its efficiency and selectivity for specific reactions .
Biochemistry: Enzyme Inhibition Studies
This compound may serve as a structural analog for enzyme substrates or inhibitors, aiding in the study of enzyme mechanisms. Its incorporation into biochemical assays can help in understanding the interaction between enzymes and substrates, which is crucial for drug discovery and development .
Pharmaceutical Research: Proteomics
2,4,6-Trifluorobenzamide is used in proteomics research applications. Its properties allow for the study of protein interactions and functions, which is essential for the development of new therapeutic drugs and understanding disease pathways .
Chemical Research: Synthesis of Fluorinated Compounds
The presence of fluorine atoms in 2,4,6-Trifluorobenzamide makes it a valuable precursor in the synthesis of various fluorinated organic compounds. These compounds are of significant interest due to their unique properties and applications in medicinal chemistry .
Safety And Hazards
The safety information available indicates that 2,4,6-Trifluorobenzamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2,4,6-trifluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJPMSPYIODNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380312 | |
| Record name | 2,4,6-Trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorobenzamide | |
CAS RN |
82019-50-9 | |
| Record name | 2,4,6-Trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trifluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)


